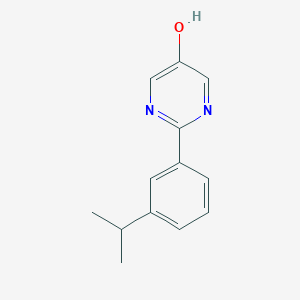
3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline is a chemical compound with the molecular formula C11H13F3N2 and a molecular weight of 230.22 g/mol . It is characterized by the presence of fluorine atoms at the 3 and 5 positions of the aniline ring and a 4-fluoropiperidin-1-yl group at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and 4-fluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between 3,5-difluoroaniline and 4-fluoropiperidine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom in the piperidine ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Oxidation Products: Oxidized forms of the piperidine ring.
Reduction Products: Reduced forms of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly antiviral agents such as Pibrentasvir.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets. In the case of its use as an intermediate for antiviral agents, the compound contributes to the inhibition of viral replication by targeting viral proteins and enzymes. The fluorine atoms enhance the compound’s binding affinity and specificity to the target sites, thereby increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoroaniline: Lacks the piperidine moiety and has different chemical properties and applications.
4-Fluoropiperidine: Lacks the difluoroaniline moiety and is used in different synthetic applications.
Pibrentasvir: A direct application of 3,5-Difluoro-4-(4-fluoropiperidin-1-yl)aniline as an intermediate in its synthesis.
Uniqueness
This compound is unique due to the presence of both difluoroaniline and fluoropiperidine moieties, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex pharmaceuticals and other chemical compounds.
Eigenschaften
IUPAC Name |
3,5-difluoro-4-(4-fluoropiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-7-1-3-16(4-2-7)11-9(13)5-8(15)6-10(11)14/h5-7H,1-4,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPSFGXMHVVBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=C(C=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162815.png)
![[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162819.png)


![3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B8162852.png)







